Tetrafluorosuccinyl chloride

Description

Contextualizing Perfluorinated Acyl Halides within Fluorine Chemistry Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a burgeoning field of fluorine chemistry, with applications spanning from pharmaceuticals and agrochemicals to advanced materials. chemimpex.comharvard.edu Within this domain, perfluorinated acyl halides represent a class of highly reactive and versatile building blocks. beilstein-journals.org Their strong electrophilicity, a consequence of the electron-withdrawing nature of the fluorine atoms, makes them valuable reagents for a variety of chemical transformations. harvard.edu The development of these reagents has been a significant focus of research, aiming to provide efficient and selective methods for the introduction of fluorinated moieties into complex molecular architectures. nih.gov

The Significance of Tetrafluorosuccinyl Chloride as a Synthetic Building Block

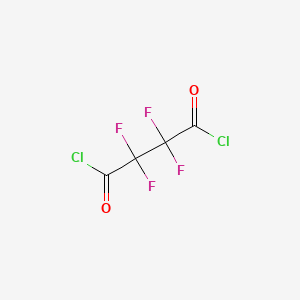

This compound (TFSC), with the chemical formula C₄Cl₂F₄O₂, is a prominent member of the perfluorinated diacid chloride family. chembk.comguidechem.com Its structure, featuring two acyl chloride groups attached to a tetrafluorinated four-carbon backbone, makes it a bifunctional electrophile. This dual reactivity allows it to serve as a crucial building block in the synthesis of a wide array of fluorinated compounds. smolecule.com Its utility extends to the creation of polymers, heterocyclic compounds, and other complex molecules with tailored properties. ontosight.airesearchgate.netresearchgate.net The presence of the tetrafluoroethylene (B6358150) bridge between the two carbonyl groups imparts unique characteristics to the resulting molecules, such as enhanced thermal stability and chemical resistance. ontosight.ai

Historical Perspective and Evolution of Research on Fluorinated Dicarbonyl Electrophiles

Research into fluorinated dicarbonyl electrophiles has evolved significantly over the past several decades. Early investigations focused on the fundamental reactivity of these compounds and the development of synthetic methods for their preparation. nih.gov The unique properties of the resulting fluorinated products spurred further interest, leading to the exploration of their applications in various fields. ontosight.ai The development of modern analytical techniques has been instrumental in characterizing these compounds and understanding their reaction mechanisms. researchgate.net More recently, research has shifted towards the design and synthesis of more complex and specialized fluorinated dicarbonyl electrophiles for applications in areas such as materials science and medicinal chemistry. rsc.orglincoln.ac.uk The ongoing development of new fluorinating agents and synthetic methodologies continues to expand the scope and utility of this important class of compounds. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSFZFHJQXODPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189066 | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-15-0 | |

| Record name | 2,2,3,3-Tetrafluorobutanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Tetrafluorosuccinyl Chloride

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹⁹F NMR spectrum is expected to show signals corresponding to the fluorine atoms on the succinyl backbone. electronicsandbooks.com The chemical shifts and coupling patterns would provide information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy : The IR spectrum of Tetrafluorosuccinyl chloride would be characterized by strong absorption bands in the carbonyl region (typically around 1750-1815 cm⁻¹) due to the C=O stretching vibrations of the acyl chloride groups. The C-F and C-Cl stretching vibrations would also be present at lower frequencies. electronicsandbooks.com

Mechanistic Investigations of Reactions Involving Tetrafluorosuccinyl Chloride

Elucidation of Reaction Mechanisms in Acylation and Coupling Processes

The reactivity of tetrafluorosuccinyl chloride is prominently displayed in its acylation and coupling reactions. These transformations are fundamental to its application in polymer science and organometallic chemistry.

Acylation Reactions: The primary reaction pathway for acyl chlorides, including this compound, is nucleophilic acyl substitution. savemyexams.com This mechanism is typically a two-step addition-elimination process. savemyexams.comlibretexts.org The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. libretexts.org

A significant application of this mechanism is in polymerization. For instance, this compound is used to create novel fluorine-enriched polyamide thin-film composite nanofiltration membranes through interfacial polycondensation with piperazine (B1678402). researchgate.netrsc.org In this process, the amine groups of piperazine act as nucleophiles, attacking the acyl chloride groups of this compound to form amide linkages, releasing hydrogen chloride as a byproduct. researchgate.net The stereoelectronic effects, stemming from the configurational mobility of the polymer chains and the electron-withdrawing nature of fluorine, play a crucial role in the final structure and properties of the resulting polyamide membrane. rsc.org

Interactive Table: Nucleophilic Acyl Substitution Mechanism This table outlines the generalized steps for the acylation reaction of this compound with a nucleophile (Nu-H).

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic Attack | A nucleophile (e.g., an alcohol, amine) attacks one of the electrophilic carbonyl carbons of this compound. The pi electrons of the C=O bond move to the oxygen atom. |

| 2 | Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed, containing a negatively charged oxygen atom and the new bond to the nucleophile. |

| 3 | Elimination of Leaving Group | The tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the chloride ion (a good leaving group). |

| 4 | Deprotonation | The chloride ion or another base removes a proton from the attached nucleophile to yield the final, neutral acylated product and HCl. The process can repeat at the second acyl chloride site. |

Coupling Reactions: this compound also participates in coupling reactions, particularly with organometallic reagents. A notable example is its reaction with sodium tetracarbonylcobaltate(-I). electronicsandbooks.com This reaction is presumed to proceed through a mechanism involving nucleophilic attack by the cobaltate anion on the acyl chloride, followed by the elimination of chloride. This can lead to the formation of acylcobalt complexes, which may undergo further reactions like decarbonylation under specific conditions. electronicsandbooks.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, represent a major class of C-C bond-forming methods. libretexts.orgharvard.edu The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org While typically applied to aryl or vinyl halides, the principles can be extended to understand potential coupling reactions of acyl chlorides. In a hypothetical scenario, a Pd(0) catalyst could oxidatively add to the C-Cl bond of this compound, initiating the catalytic cycle.

Role of this compound in Electrophilic Aromatic Substitution Pathways

This compound can serve as a potent reagent in Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions. libretexts.org This reaction introduces an acyl group onto an aromatic ring. libretexts.org The general mechanism requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a highly electrophilic species. wikipedia.org

The mechanism proceeds in several distinct steps:

Generation of the Electrophile : The Lewis acid catalyst coordinates to one of the chlorine atoms of the acyl chloride group. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion. This ion is the active electrophile in the reaction.

Electrophilic Attack : The electron-rich aromatic ring attacks the electrophilic acylium ion. libretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or a σ-complex. wikipedia.orgmsu.edu

Regeneration of Aromaticity : A weak base, often the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. msu.edu This restores the aromatic π-system and yields the final acylated aromatic product. wikipedia.org

When this compound is used, this process can occur at both ends of the molecule, potentially leading to the attachment of two aromatic rings, bridged by the -CO-CF₂-CF₂-CO- moiety. The electron-withdrawing acyl group deactivates the aromatic ring to further substitution, which helps to prevent polyacylation on a single ring. libretexts.org

Interactive Table: Friedel-Crafts Acylation Mechanism using this compound

| Step | Description | Key Species |

| 1 | Acylium Ion Formation | This compound reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic tetrafluoro-diacylium ion. |

| 2 | Nucleophilic Attack by Arene | The π-electrons of the aromatic ring attack one of the electrophilic carbons of the acylium ion. |

| 3 | Formation of σ-Complex | A resonance-stabilized carbocation intermediate (arenium ion or σ-complex) is formed, temporarily disrupting the aromaticity. |

| 4 | Deprotonation | The [AlCl₄]⁻ complex removes a proton from the ring, restoring aromaticity and forming the mono-acylated product and regenerating the catalyst. The reaction can then proceed at the second acyl chloride site. |

Understanding Radical Reaction Pathways Initiated or Influenced by this compound

Radical reactions proceed via a chain reaction mechanism involving highly reactive species with unpaired electrons. These reactions are typically characterized by three phases: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation : This phase involves the initial creation of radical species. It often requires an energy input, such as heat or UV radiation, to cause the homolytic cleavage of a relatively weak bond. libretexts.orglkouniv.ac.in For instance, the C-Cl bond in this compound could undergo homolysis to generate a tetrafluorosuccinyl radical and a chlorine radical.

Propagation : This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org This can involve processes like hydrogen abstraction or addition to double bonds. libretexts.org A tetrafluorosuccinyl radical, for example, could abstract a hydrogen atom from an alkane, creating an alkyl radical.

Termination : The chain reaction ceases when two radical species react with each other to form a stable, non-radical molecule. libretexts.orgyoutube.com This is a rare event due to the low concentration of radicals. libretexts.org

A specific reaction where a radical pathway may be influential is the reaction of this compound with chlorine, which has been reported to yield dichlorotetrafluoroethane (B1200811) (CF₂Cl-CF₂Cl). electronicsandbooks.com This transformation could plausibly occur via a radical decarboxylation mechanism initiated by heat or light.

Interactive Table: Hypothetical Radical Substitution Involving this compound

| Phase | Reaction Step Example | Description |

| Initiation | Cl-Cl --(hv)--> 2 Cl• | A chlorine molecule undergoes homolytic cleavage to produce two chlorine radicals. youtube.com |

| Propagation | R-H + Cl• --> R• + H-Cl | A chlorine radical abstracts a hydrogen atom from an alkane (R-H) to form an alkyl radical (R•). libretexts.org |

| Propagation | R• + Cl-CO-CF₂CF₂-CO-Cl --> R-Cl + •CO-CF₂CF₂-CO-Cl | The alkyl radical reacts with this compound to form the alkyl chloride and a tetrafluorosuccinyl radical, which could propagate the chain or decompose. |

| Termination | 2 Cl• --> Cl-Cl | Two chlorine radicals combine to terminate the chain. youtube.com |

| Termination | R• + Cl• --> R-Cl | An alkyl radical and a chlorine radical combine. youtube.com |

Computational Studies on Reaction Energetics and Transition States in this compound Transformations

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient species like transition states. mdpi.comoregonstate.edu Methods such as Density Functional Theory (DFT) are widely employed to map out potential energy surfaces, identify intermediates, and calculate the activation barriers that govern reaction rates. mdpi.commdpi.com

For reactions involving this compound, computational studies can elucidate the influence of the fluorine atoms on reactivity. For example, calculations can quantify the noncovalent interactions between fluorine and other groups, which can influence the conformation and stability of molecules and transition states. researchgate.net High-level ab initio methods, such as G3 and CBS-QB3, can provide highly accurate energetic data for reaction intermediates and transition states, serving as benchmarks for more computationally efficient methods. wayne.edu

Interactive Table: Application of Computational Methods to Reaction Mechanisms

| Computational Method | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculating geometries of reactants, products, intermediates, and transition states. Determining reaction pathways and activation energy barriers. mdpi.commdpi.com |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of electronic structure and energies. Often used as a benchmark for DFT. scielo.org.mx |

| High-Accuracy Composite Methods (e.g., G3, CBS-QB3) | Provide "gold standard" thermochemical data (enthalpies of formation, reaction energies) and barrier heights for smaller systems. wayne.edu |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from a transition state down to the reactants and products, confirming the connection between them. scielo.org.mx |

| Activation Strain Model (ASM) | Decomposes the activation energy into strain and interaction energies to understand the physical origins of reaction barriers. mdpi.com |

Interactive Table: Illustrative Energetic Data for a Hypothetical Reaction Step This table shows hypothetical energy values for the nucleophilic attack of ammonia (B1221849) on an acyl chloride, as might be calculated using computational methods.

| Parameter | Energy (kcal/mol) | Significance |

| ΔE (Reaction Energy) | -15.2 | The overall energy difference between products and reactants. A negative value indicates an exothermic step. |

| ΔE‡ (Activation Energy) | +10.5 | The energy barrier that must be overcome for the reaction to occur. This value determines the reaction rate. |

| Strain Energy (at TS) | +25.8 | The energy required to distort the reactants into the geometry they adopt at the transition state. mdpi.com |

| Interaction Energy (at TS) | -15.3 | The stabilizing interaction between the distorted reactants at the transition state. mdpi.com |

Derivatization and Functionalization Strategies Utilizing Tetrafluorosuccinyl Chloride

Synthesis of Perfluorinated Diesters and Diamides via Nucleophilic Acylation

The most fundamental reaction of tetrafluorosuccinyl chloride is its nucleophilic acyl substitution with nucleophiles such as alcohols and amines. libretexts.org The high reactivity of the acyl chloride groups, enhanced by the electron-withdrawing effect of the adjacent fluorinated carbons, facilitates these transformations, often under mild conditions. rsc.org

Reaction with two equivalents of an alcohol (alcoholysis) or a phenol (B47542) leads to the corresponding symmetrical tetrafluorosuccinate diesters. nih.gov Similarly, reaction with two equivalents of a primary or secondary amine (aminolysis) yields the corresponding N,N'-disubstituted tetrafluorosuccinamides. rsc.org These reactions proceed via a stepwise addition-elimination mechanism at each carbonyl center, releasing two molecules of hydrogen chloride as a byproduct. mdpi.com

A significant application of this reactivity is in polymerization. For instance, the interfacial polycondensation between this compound and a diamine, such as piperazine (B1678402), results in the formation of a novel fluorine-enriched polyamide. researchgate.netorganic-chemistry.org This demonstrates the utility of this compound as a monomer for creating advanced polymer materials. The resulting diesters and diamides are valuable as stable fluorinated compounds, plasticizers, and intermediates for further synthetic transformations.

Table 1: Examples of Nucleophilic Acylation Reactions

| Nucleophile | Reagent | Product Type | General Structure of Product |

|---|---|---|---|

| Alcohol | R-OH | Diester | R-O-C(O)CF₂CF₂C(O)-O-R |

| Amine (Primary) | R-NH₂ | Diamide (B1670390) | R-NH-C(O)CF₂CF₂C(O)-NH-R |

| Amine (Secondary) | R₂NH | Diamide | R₂N-C(O)CF₂CF₂C(O)-NR₂ |

Formation of Fluorinated Cyclic Anhydrides and Imides from this compound

Beyond linear diesters and diamides, this compound is a precursor to important cyclic fluorinated compounds like tetrafluorosuccinic anhydride (B1165640) and N-substituted tetrafluorosuccinimides.

Tetrafluorosuccinic Anhydride: The synthesis of tetrafluorosuccinic anhydride can be achieved from the corresponding diacyl chloride. Controlled hydrolysis of this compound, where water acts as the nucleophile, can lead to the formation of the cyclic anhydride with the concomitant release of hydrogen chloride gas. smolecule.com Patent literature describes the presence of tetrafluorosuccinic anhydride in mixtures alongside the diacyl chloride, which can then be separated or used in subsequent steps like full hydrolysis to the diacid. google.com This conversion provides access to a key fluorinated monomer and building block used in polymer and materials science. sigmaaldrich.com

N-Substituted Tetrafluorosuccinimides: While direct cyclization with ammonia (B1221849) or primary amines can be complex, a common and logical pathway to N-substituted tetrafluorosuccinimides involves a two-step process. First, this compound is reacted with a primary amine (R-NH₂) to form the N,N'-disubstituted diamide, as described in section 4.1. In a subsequent step, this linear diamide undergoes an intramolecular cyclization-dehydration reaction, typically promoted by heat or a dehydrating agent, to form the thermodynamically stable five-membered N-substituted tetrafluorosuccinimide (B1346448) ring. This strategy is a standard method for imide synthesis and provides access to a class of compounds with potential applications in agrochemicals and pharmaceuticals. chemsociety.org.ng

Table 2: Synthesis of Cyclic Derivatives

| Target Compound | Reagent(s) | Key Transformation |

|---|---|---|

| Tetrafluorosuccinic Anhydride | Water (controlled amount) | Intramolecular nucleophilic acyl substitution / Dehydrochlorination |

Cross-Coupling Reactions Involving this compound for C–C Bond Formation

The use of acyl chlorides as electrophiles in transition metal-catalyzed cross-coupling reactions is a powerful method for forming carbon-carbon bonds. researchgate.net Among these, the Stille coupling is particularly well-suited for acyl chlorides. libretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organostannane reagent (organotin) with an organic electrophile. wikipedia.org

In the context of this compound, a Stille-type coupling offers a direct route to perfluorinated 1,4-diketones. The reaction would involve treating this compound with two equivalents of an organostannane (e.g., R-Sn(Bu)₃), where R is typically an aryl, vinyl, or alkynyl group, in the presence of a palladium(0) catalyst. The catalytic cycle proceeds through oxidative addition of the C-Cl bond to the palladium center, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond. wikipedia.org

By controlling the stoichiometry, it may be possible to achieve a mono-coupling reaction, yielding a keto-acyl chloride intermediate, which could be used for further differential functionalization. While specific literature examples for this compound are sparse, the established reactivity of acyl chlorides in Stille couplings strongly supports its viability for creating complex fluorinated ketones. libretexts.org

Introduction of Perfluorosuccinyl Moieties onto Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for use as a chemical linker or cross-linker, connecting two molecular units to build more complex architectures. chempoint.com The tetrafluorosuccinyl moiety itself imparts unique properties, including chemical and thermal stability, rigidity, and specific stereoelectronic effects due to the fluorine atoms.

A prime example is in polymer chemistry, where this compound can be used as a monomer to link diamine or diol units into long polymeric chains, as seen in the formation of fluorinated polyamides. researchgate.netorganic-chemistry.org This cross-linking creates a robust three-dimensional network that enhances the mechanical strength and thermal stability of the resulting material. specialchem.comucl.ac.uk

In medicinal chemistry and drug discovery, linkers are crucial components of advanced therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). nih.govmdpi.comnih.gov The perfluorosuccinyl group derived from this compound represents a non-classical linker. Its fluorinated chain can improve metabolic stability and influence conformation and cell permeability. By reacting each acyl chloride group sequentially with different complex molecules—for example, a targeting protein ligand and a separate effector molecule—this compound can serve as a specialized linker to construct heterobifunctional molecules for targeted therapies. researchgate.net

Late-Stage Functionalization Applications with this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final stages of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. rsc.orgrsc.org The high reactivity and chemoselectivity of acyl chlorides make them suitable reagents for LSF, particularly for modifying molecules containing free hydroxyl or amino groups. nih.gov

This compound or its mono-functionalized derivatives can be employed as LSF reagents. For instance, a complex drug molecule containing a primary amine could be selectively acylated with one of the electrophilic sites of this compound under carefully controlled conditions. This reaction attaches a reactive "-C(O)CF₂CF₂COCl" handle to the drug. The remaining acyl chloride group can then be subjected to a second, different reaction, such as hydrolysis to a carboxylic acid, esterification to improve solubility, or amidation to attach a fluorescent probe or biotin (B1667282) tag for chemical biology studies. researchgate.net

This approach allows for the introduction of a fluorinated linker and a versatile functional group handle in a single operation, providing a powerful tool for diversifying complex lead compounds and investigating their biological properties. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| Tetrafluorosuccinate diester |

| N,N'-disubstituted tetrafluorosuccinamide |

| Fluorine-enriched polyamide |

| Tetrafluorosuccinic anhydride |

| N-substituted tetrafluorosuccinimide |

| Tetrafluorosuccinic acid |

| Perfluorinated 1,4-diketone |

| Organostannane |

| Hydrogen chloride |

| Water |

| Alcohol |

| Phenol |

| Primary Amine |

| Secondary Amine |

| Diamine |

| Diol |

| Carboxylic acid |

Polymerization Research and Advanced Material Synthesis from Tetrafluorosuccinyl Chloride Derivatives

Homopolymerization and Copolymerization Studies of Tetrafluorosuccinyl Chloride-Derived Monomers

The study of polymerization involving this compound derivatives is primarily centered on copolymerization, where it is reacted with other monomers to create a polymer chain with repeating units of different types. A significant area of this research is interfacial polycondensation.

In one key example, this compound is used as an acyclic fluorodiacyl chloride monomer in an in-situ interfacial polycondensation reaction with a cyclo-aliphatic diamine monomer, piperazine (B1678402). researchgate.net This reaction leads to the formation of a novel fluorine-enriched polyamide (FPA). researchgate.netresearchgate.net The process involves dissolving the two reactive monomers, the diamine and the diacyl chloride, in two immiscible solvents. mdpi.com The polymerization then occurs rapidly at the interface between the two liquids. mdpi.com

Studies into the copolymerization of fluorinated monomers with non-fluorinated ones are of growing interest because the resulting materials can exhibit complementary properties from both moieties. nih.gov However, the reactivity of fluorinated alkenes in copolymerization with non-fluorinated polar monomers can be extremely poor. nih.gov The use of diacyl chlorides like this compound in step-growth polymerization with nucleophilic comonomers like diamines provides an effective route to incorporate fluorine into a polymer backbone. researchgate.netresearchgate.net The general mechanism of copolymer formation involves initiation, growth, and termination steps, with reactivity ratios of the monomers determining the final copolymer composition. nist.gov

Synthesis of Fluorinated Polyesters and Polyamides with Tailored Architectures

The synthesis of fluorinated polyesters and polyamides using this compound and its derivatives allows for the creation of polymers with precisely controlled structures and properties. The inclusion of fluorine can lead to materials with enhanced chemical resistance, low water absorption, and low surface energies. dss.go.th

Fluorinated Polyamides: A prominent method for synthesizing fluorinated polyamides is the reaction between diacid chlorides and aromatic diamines in aprotic polar solvents at low temperatures. diva-portal.org A specific example is the interfacial polycondensation of this compound with piperazine to produce a thin-film composite nanofiltration membrane with a fluorinated polyamide skin layer. researchgate.netresearchgate.net This method avoids the need for preparing and handling potentially unstable fluorinated diacids. The synthesis of such polyamides can be optimized through various techniques, including the in-situ silylation of diamines. diva-portal.org

Fluorinated Polyesters: While direct use of this compound for polyesters is less documented in the provided results, the synthesis of fluorinated polyesters from its derivatives, such as dimethyl tetrafluorosuccinate, is well-established. rsc.org In one study, fluorinated polyesters were synthesized from dimethyl tetrafluorosuccinate and ethylene (B1197577) glycol. rsc.org The synthesis of fluorinated polyesters can be challenging; for instance, the inductive effect of fluorine atoms can decrease the reactivity of an adjacent diol. dss.go.th Researchers have employed biocatalysis, using enzymes like Novozym 435, to effectively produce fluorinated polyesters. dss.go.th Reversible addition–fragmentation chain transfer (RAFT) step-growth polymerization has also been explored as a modern strategy to create fluorinated polyesters with tailored compositions under milder conditions than traditional methods. rsc.org

| Polymer Type | Monomer 1 | Monomer 2 | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Fluorinated Polyamide (FPA) | This compound | Piperazine | In-situ Interfacial Polycondensation | Creates a novel fluorine-enriched skin layer for nanofiltration membranes. | researchgate.netresearchgate.net |

| Fluorinated Polyester | Dimethyl tetrafluorosuccinate | Ethylene Glycol | Polycondensation | Ultrasound was found to be crucial for achieving high reaction conversion rates. | rsc.org |

| Fluorinated Polyester | Divinyl Adipate (DVA) | 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) | Biocatalytic Polycondensation (Novozym 435) | Enzyme specificity towards shorter chain fluorinated diols was a key factor in limiting chain growth. | dss.go.th |

| Fluorinated Polyester | Bifunctional CTA | Bismaleimide monomer | RAFT Step-Growth Polymerization | Allows for the synthesis of fluorinated polyesters with tailor-made chemical compositions and properties. | rsc.org |

Development of Specialty Fluoropolymers from this compound Precursors

The unique properties imparted by fluorine make this compound an excellent precursor for specialty fluoropolymers designed for high-performance applications. mdpi.com A prime example is the development of a thin-film composite (TFC) nanofiltration (NF) membrane featuring a novel fluorine-enriched polyamide (FPA) as its skin layer. researchgate.netresearchgate.net

This specialty polymer is derived from the interfacial polycondensation of this compound and piperazine. researchgate.net Instrumental analysis revealed that the structure of this FPA is notable for being devoid of both intra- and inter-molecular hydrogen bonds, a rare characteristic for polyamide NF membranes. researchgate.net This lack of hydrogen bonding, combined with the electron-withdrawing capacity of the fluorine atoms and the configurational mobility of the polymer chains, significantly influences the surface morphology, topography, and hydrophilicity of the resulting membranes. researchgate.net These structural characteristics are critical for the membrane's performance in applications like desalination. researchgate.net

Investigation of Cationic and Free-Radical Polymerization Mechanisms in Fluoropolymer Synthesis

The synthesis of fluoropolymers can proceed through various mechanisms, including step-growth polycondensation, free-radical polymerization, and cationic polymerization.

The reaction of this compound with diamines like piperazine is a form of step-growth polycondensation. researchgate.net This mechanism involves the stepwise reaction between the functional groups of the monomers.

Free-radical polymerization is a common method for producing many commercial fluoropolymers, such as PTFE and PVDF. essentialchemicalindustry.org This chain-growth process typically involves an initiator that creates a radical, which then propagates by adding monomer units. essentialchemicalindustry.org The radical copolymerization of fluorinated monomers like vinylidene fluoride (B91410) (VDF) with functional comonomers is a subject of extensive research. academie-sciences.frresearchgate.net Monomers derived from this compound would need to possess a polymerizable double bond to be suitable for this mechanism.

Cationic polymerization is another type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, making it reactive. wikipedia.org This method is generally limited to monomers that are nucleophilic and can form a stable cation, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.org The strong electron-withdrawing nature of the fluoroacyl group in this compound itself makes it unsuitable for cationic initiation. However, derivatives could potentially be designed for such reactions, although it is less common for highly fluorinated monomers. The use of specific ionic compounds as photoinitiators can generate acids that catalyze cationic polymerization. google.com

Applications of this compound-Derived Polymers in Advanced Materials Science

Polymers derived from this compound are at the forefront of advanced materials science, primarily due to the unique properties conferred by their fluorine content. These properties include high thermal stability, chemical inertness, and low surface energy. dss.go.thtaylorfrancis.com

The most prominent application demonstrated for polymers synthesized directly from this compound is in the fabrication of high-performance membranes. researchgate.netresearchgate.net The fluorinated polyamide (FPA) created by reacting this compound with piperazine forms the active skin layer of thin-film composite (TFC) nanofiltration membranes. researchgate.netresearchgate.net These membranes are designed for demanding applications such as water desalination, where their unique surface properties and structure lead to improved performance. researchgate.netresearchgate.net

Beyond this specific application, the broader class of fluorinated polymers, including polyesters and polyamides similar to those derived from this compound precursors, are valued in numerous advanced fields. mdpi.com Their low surface energies and chemical resistance make them attractive for use as specialty coatings and biomaterials. dss.go.thencyclopedia.pub The introduction of fluorine into polymer backbones is also a strategy used to develop materials for electronics and photonics, where properties like a low dielectric constant and specific optical characteristics are required. mdpi.comrsc.org The development of polymers from naturally derived sources is also an active area of research for biomedical applications. frontiersin.orgnih.gov

Catalysis and Reagent Design with Tetrafluorosuccinyl Chloride

Role of Tetrafluorosuccinyl Chloride as a Reagent in Catalytic Cycles

This compound's bifunctional nature, possessing two reactive acyl chloride groups, and the presence of electron-withdrawing fluorine atoms, could allow it to participate in catalytic cycles in several hypothetical ways.

One potential role is in catalytic reactions where the tetrafluorosuccinyl moiety is incorporated into the final product. In such a scenario, a transition metal catalyst could activate the C-Cl bond of this compound, facilitating its addition to an unsaturated substrate. A plausible catalytic cycle is depicted below:

Hypothetical Catalytic Cycle:

Oxidative Addition: A low-valent metal complex, M(0), could oxidatively add to one of the C-Cl bonds of this compound to form a metal(II) acyl complex.

Migratory Insertion: A coordinated substrate (e.g., an alkene or alkyne) could then undergo migratory insertion into the metal-acyl bond.

Reductive Elimination: The resulting intermediate could then reductively eliminate the product, regenerating the M(0) catalyst. The second acyl chloride group could potentially react in a similar fashion, leading to bifunctional products.

The strong electron-withdrawing effect of the fluorine atoms would likely enhance the electrophilicity of the acyl carbon, potentially increasing the rate of oxidative addition and subsequent steps.

Another speculative role could be in polymerization reactions. While often used as a monomer, it could theoretically participate in certain catalytic polymerization processes where the diacyl chloride functionality is key to chain propagation, with a metal catalyst facilitating the coupling steps.

Exploration of this compound in Ligand Synthesis for Organometallic Catalysis

The most promising and plausible application of this compound in catalysis is as a building block for the synthesis of specialized ligands for organometallic catalysts. The two acyl chloride groups provide convenient handles for reaction with nucleophiles such as amines, alcohols, and phosphines, allowing for the construction of bidentate or polydentate ligands.

Synthesis of Fluorinated Ligands:

The introduction of the tetrafluorosuccinyl backbone into a ligand framework can impart unique electronic and steric properties to the resulting metal complex. The electron-withdrawing nature of the perfluorinated bridge could significantly modulate the electronic properties of the metal center, which in turn can influence the catalytic activity, selectivity, and stability of the catalyst.

For example, reaction with chiral diamines could yield fluorinated bis(amide) ligands. Coordination of these ligands to a transition metal could generate catalysts for asymmetric synthesis. The fluorine atoms could also enhance the solubility of the catalyst in fluorous solvents, facilitating catalyst recovery and recycling through fluorous biphasic catalysis.

Below is a table of potential ligand types that could be synthesized from this compound and their potential applications in catalysis.

| Ligand Type | Reactant | Potential Application in Catalysis |

| Bis(amide) | Chiral Diamines | Asymmetric Hydrogenation, Asymmetric C-C Bond Formation |

| Bis(ester) | Chiral Diols | Asymmetric Hydrosilylation, Lewis Acid Catalysis |

| Bis(phosphine) | Primary or Secondary Phosphines | Cross-Coupling Reactions, Hydroformylation |

Mechanistic Insights into Catalytic Reactions Facilitated by this compound or its Derivatives

Given the lack of direct experimental studies, mechanistic insights must be inferred from the known reactivity of similar compounds. In hypothetical catalytic reactions involving this compound, several key mechanistic steps can be proposed.

Activation of C-Cl Bonds: In transition metal-catalyzed reactions, the initial step would likely be the activation of one of the acyl chloride C-Cl bonds. This could proceed via oxidative addition, as is common for many metal catalysts, particularly with late transition metals like palladium and platinum.

Influence of Fluorine Atoms: The fluorine atoms are expected to play a crucial role in the mechanistic pathway. Their strong inductive effect would make the acyl carbons highly electrophilic, facilitating nucleophilic attack. In the context of ligand synthesis, this enhanced reactivity would allow for milder reaction conditions for the formation of amide, ester, or phosphine (B1218219) linkages.

In a catalytic cycle, the electronic impact of the tetrafluoroalkyl chain in a ligand would be transmitted to the metal center. This could affect the rates of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, a more electron-deficient metal center might undergo reductive elimination more readily.

Potential for C-F Bond Activation: While less common for perfluoroalkyl chains, under certain conditions, particularly with highly reactive, low-valent early transition metals or lanthanides, C-F bond activation could become a competing or even a desired reaction pathway. This could lead to novel catalytic transformations but would also represent a potential catalyst deactivation pathway.

Computational and Theoretical Chemistry Studies on Tetrafluorosuccinyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of tetrafluorosuccinyl chloride, which in turn governs its reactivity.

By solving the Schrödinger equation for the molecule, albeit with approximations, quantum chemical methods can determine various electronic properties. These include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often suggests higher reactivity.

For this compound, these calculations can pinpoint the most electron-deficient and electron-rich regions of the molecule. The highly electronegative fluorine and oxygen atoms are expected to draw electron density away from the carbon atoms, particularly the carbonyl carbons. This polarization is critical in predicting how the molecule will interact with nucleophiles and electrophiles. For instance, the carbonyl carbons are predicted to be highly susceptible to nucleophilic attack, a key step in many of its reactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | (Value not publicly available) | Indicates the ability to donate electrons. |

| LUMO Energy | (Value not publicly available) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Value not publicly available) | Relates to chemical reactivity and stability. |

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe molecular motion and interactions in a simulated environment, such as in a solvent or near a reactive partner.

In the context of this compound, MD simulations could be employed to study its conformational dynamics. The molecule possesses a degree of flexibility around the central carbon-carbon bond, and simulations could reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule presents itself for a chemical reaction.

Furthermore, MD simulations can provide insights into the solvation of this compound in different solvents. The arrangement of solvent molecules around the solute can significantly influence its reactivity. For example, simulations could show how polar solvents interact with the polar carbonyl groups and the C-Cl bonds, potentially stabilizing transition states and influencing reaction rates.

Predicting Spectroscopic Properties and Reaction Pathways through Theoretical Modeling

Theoretical modeling is an indispensable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of this compound, for instance, researchers can predict the positions of absorption bands in its infrared (IR) and Raman spectra. This can aid in the identification and characterization of the compound, especially in complex reaction mixtures. Similarly, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the carbon and fluorine atoms, providing another means of structural verification.

Beyond spectroscopy, theoretical modeling can be used to map out entire reaction pathways. By calculating the energies of reactants, products, and, most importantly, transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rate. For the reactions of this compound, such as its polymerization or its reactions with nucleophiles, theoretical modeling could identify the most favorable reaction mechanisms and predict the stereochemical outcomes.

Density Functional Theory (DFT) Applications in Understanding C–Cl Bond Reactivity

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex wavefunction.

A key application of DFT in the study of this compound would be to investigate the reactivity of the carbon-chlorine (C-Cl) bonds. The acyl chloride groups are the primary sites of reaction in this molecule. DFT calculations can provide a quantitative measure of the C-Cl bond strength through the calculation of bond dissociation energies.

Furthermore, DFT can be used to model the reaction mechanisms involving the C-Cl bond, such as nucleophilic acyl substitution. By calculating the structures and energies of the tetrahedral intermediates and transition states, DFT can elucidate the factors that influence the rate and selectivity of these reactions. For example, the effect of the electron-withdrawing fluorine atoms on the electrophilicity of the carbonyl carbon and the stability of the leaving chloride ion can be precisely quantified.

Table 2: DFT-Calculated Parameters for C-Cl Bond Analysis in this compound

| Parameter | Potential DFT Output | Significance for Reactivity |

|---|---|---|

| C-Cl Bond Length | (Value not publicly available) | Provides insight into bond strength. |

| C-Cl Bond Dissociation Energy | (Value not publicly available) | Quantifies the energy required to break the bond. |

| Partial Atomic Charge on Cl | (Value not publicly available) | Indicates the polarity of the bond and leaving group potential. |

Emerging Research Avenues and Future Directions in Tetrafluorosuccinyl Chloride Chemistry

Integration of Tetrafluorosuccinyl Chloride in Sustainable Chemical Processes

The integration of this compound into sustainable chemical processes is a burgeoning area of research, primarily focused on the development of high-performance, recyclable fluoropolymers. The strong carbon-fluorine bonds in polymers derived from TFC can impart exceptional thermal and chemical stability, however, the challenge lies in designing these materials for circularity.

Recent advancements in polymer chemistry have demonstrated the potential for creating recyclable fluoropolymers. While not yet specifically demonstrated with TFC, the principles of designing for recyclability, such as incorporating cleavable linkages or developing efficient depolymerization processes, are being explored for other fluorinated polymers. The vision is to utilize TFC to synthesize fluoropolymers that can be chemically recycled back to their monomeric units, thus closing the material loop and reducing the environmental footprint associated with persistent fluorochemicals. Research in this area is focused on catalyst development for controlled polymerization and depolymerization, and understanding the structure-property relationships that govern both performance and recyclability.

Another aspect of sustainability involves the use of bio-based co-monomers with TFC to create partially renewable fluoropolymers. By combining TFC with diamines or diols derived from renewable resources, it is possible to create materials with a reduced reliance on fossil fuel-based feedstocks. The resulting polymers could offer a balance of high performance, derived from the fluorinated segments, and improved sustainability credentials.

Table 1: Potential Sustainable Polymer Systems Incorporating this compound

| Polymer Type | Potential Co-monomer Source | Key Sustainability Feature | Research Focus |

| Recyclable Fluoropolyamides | Traditional or Bio-based Diamines | Chemical Recyclability | Catalyst design for depolymerization |

| Partially Bio-based Fluoropolyesters | Bio-derived Diols (e.g., from corn) | Renewable Carbon Content | Tailoring properties of hybrid polymers |

Novel Applications of this compound in Medicinal and Agrochemical Research Synthesis

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance biological activity, metabolic stability, and bioavailability. This compound serves as a versatile scaffold for the synthesis of novel bioactive compounds, particularly heterocyclic structures which are prevalent in many pharmaceuticals and agrochemicals. frontiersin.org

In medicinal chemistry, TFC can be used to synthesize a variety of fluorinated heterocyclic compounds. For instance, reaction with binucleophilic reagents like hydrazines, hydroxylamines, or amidines can lead to the formation of five- or six-membered heterocyclic rings containing the tetrafluorosuccinyl moiety. These fluorinated heterocycles can then be further functionalized to create libraries of compounds for biological screening. The fluorine atoms on the succinyl backbone can influence the conformation of the molecule and its interactions with biological targets, potentially leading to increased potency and selectivity.

In the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a constant endeavor. nbinno.com Fluorinated compounds often exhibit enhanced pesticidal activity. TFC can be utilized as a key building block to introduce a fluorinated motif into new agrochemical candidates. For example, the synthesis of novel fluorinated succinimide (B58015) derivatives, a class of compounds known for their fungicidal and herbicidal properties, can be readily achieved from TFC. The tetrafluoro-substituted backbone could lead to compounds with altered modes of action or improved resistance profiles against target pests.

Table 2: Potential Bioactive Scaffolds from this compound

| Reagent Class | Resulting Heterocyclic Scaffold | Potential Application Area |

| Hydrazines | Fluorinated Pyridazines/Pyrazolidines | Medicinal Chemistry (e.g., anti-inflammatory) |

| Amidines | Fluorinated Pyrimidines/Imidazoles | Agrochemicals (e.g., fungicides) |

| Diamines | Fluorinated Diazepines/Piperazines | Medicinal Chemistry (e.g., CNS agents) |

Development of Green Chemistry Approaches for this compound Derivatization

The high reactivity of this compound, while advantageous for synthesis, also presents challenges in terms of handling and reaction control, often requiring the use of hazardous solvents and reagents. The development of green chemistry approaches for the derivatization of TFC is crucial for its sustainable application.

A key focus is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvent systems. Research into the use of bio-based solvents, such as Cyrene™, has shown promise for amide synthesis from acyl chlorides and amines, offering a viable green alternative to solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org The application of such green solvents to reactions involving TFC could significantly reduce the environmental impact of its derivatization.

Furthermore, the principles of atom economy and waste reduction are being addressed through the development of catalytic and solvent-free reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) can accelerate reaction rates, often leading to cleaner reactions with higher yields and reduced by-product formation. The use of solid-supported catalysts or reagents can also simplify purification processes, minimizing the use of solvents for extraction and chromatography. Exploring these green methodologies for reactions of TFC with various nucleophiles is an active area of research.

Another approach involves the use of greener derivatizing agents. While derivatization is often necessary for analysis, traditional methods can introduce hazardous chemicals. Research into "green derivatization reagents" that are less toxic and produce less harmful waste is ongoing and could be applied to the analysis of TFC and its derivatives. researchgate.net

Advanced Methodologies for Stereoselective Transformations Involving this compound

The tetrafluorosuccinyl moiety in TFC contains two stereogenic centers, offering the potential for the synthesis of chiral molecules with defined three-dimensional structures. The development of advanced methodologies for stereoselective transformations involving TFC is a frontier in its chemical exploration, with significant implications for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Asymmetric synthesis strategies are key to controlling the stereochemistry of reactions involving TFC. The use of chiral catalysts, auxiliaries, or reagents can direct the reaction pathway to favor the formation of one enantiomer or diastereomer over the other. For instance, in reactions where TFC is treated with a chiral alcohol or amine, the resulting ester or amide could be formed with a high degree of diastereoselectivity.

While specific stereoselective reactions involving TFC are not yet widely reported, general principles from the field of asymmetric synthesis of fluorinated compounds can be applied. For example, catalytic asymmetric Mannich reactions of fluorinated nucleophiles have proven effective for creating chiral fluorinated amino compounds. mdpi.com It is conceivable that derivatives of TFC could be employed as substrates in similar enantioselective transformations.

Future research in this area will likely focus on the design of novel chiral catalytic systems that are effective for the stereocontrolled functionalization of the tetrafluorosuccinyl scaffold. This could involve the development of chiral Lewis acids, organocatalysts, or transition metal complexes that can effectively differentiate between the two acyl chloride groups of TFC or control the approach of a nucleophile to generate a specific stereoisomer. The successful development of such methodologies would unlock the full potential of this compound as a building block for complex, stereochemically defined molecules.

Q & A

Q. What are the established synthetic routes for Tetrafluorosuccinyl chloride, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound is typically synthesized via fluorination of succinyl chloride derivatives using fluorinating agents like SF₄ or HF-based systems. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent polarity) systematically. For example, use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency . Optimize yields by testing catalysts (e.g., Lewis acids like BF₃) and varying reaction times. Always include control experiments to validate each step.

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple analytical techniques:

- <sup>19</sup>F NMR : Confirm fluorination patterns (δ -60 to -80 ppm for CF₂ groups).

- IR Spectroscopy : Identify C=O (∼1800 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- GC-MS/HPLC : Assess purity (>98%) and detect byproducts.

Calibrate instruments using certified standards and cross-validate results with elemental analysis (C/F ratio) . For novel derivatives, include X-ray crystallography to resolve stereochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and work in a fume hood due to its volatility and corrosive nature. Store under inert gas (argon) to prevent moisture ingress. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols . Regularly monitor air quality for HF emissions using gas detectors.

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of this compound with diverse nucleophiles under varying conditions?

- Methodological Answer : Employ kinetic and thermodynamic studies:

- Variable Solvent Systems : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).

- Temperature Gradients : Use Arrhenius plots to determine activation barriers.

- Stoichiometric Trapping : Add competing nucleophiles (e.g., amines vs. alcohols) to map selectivity.

Analyze intermediates via stopped-flow NMR or time-resolved spectroscopy. Include DFT calculations to predict transition states .

Q. How can conflicting data in existing studies on this compound's stability be systematically analyzed to identify potential causes?

- Methodological Answer : Conduct a meta-analysis of literature (1980–2024) using databases like SciFinder and Reaxys. Tag studies by variables:

Q. What advanced computational methods are suitable for predicting the reaction mechanisms of this compound in complex systems?

- Methodological Answer : Use multi-scale modeling:

- DFT (B3LYP/6-311+G(d,p)) : Optimize geometries and calculate Fukui indices for electrophilic sites.

- MD Simulations : Study solvation effects and diffusion-limited reactions.

- QSPR Models : Corrate substituent effects with experimental rate constants.

Validate predictions with isotopic labeling (<sup>18</sup>O in carbonyl groups) and kinetic isotope effects (KIE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.